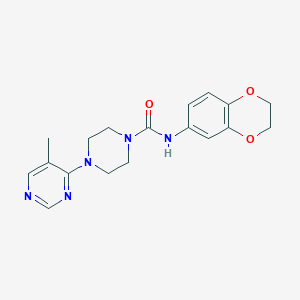

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE

Description

The compound N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a structurally complex molecule featuring a 1,4-benzodioxin core linked to a piperazine-carboxamide moiety substituted with a 5-methylpyrimidinyl group.

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-13-11-19-12-20-17(13)22-4-6-23(7-5-22)18(24)21-14-2-3-15-16(10-14)26-9-8-25-15/h2-3,10-12H,4-9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEVMJRSGDDHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and pyrimidinyl intermediates, followed by their coupling with piperazine and subsequent carboxamide formation. Common reagents used in these reactions include:

Benzodioxin precursors: These are often synthesized through cyclization reactions involving catechols and epoxides.

Pyrimidinyl intermediates: These can be prepared via condensation reactions involving aldehydes and amidines.

Coupling reagents: Agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) are used to facilitate the coupling of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine carboxamides.

Applications De Recherche Scientifique

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism by which N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Structural and Functional Differences

Backbone Linkages :

- The target compound employs a carboxamide-piperazine linkage, contrasting with sulfonamide-based derivatives (e.g., compounds 3 , 5a-e ). Carboxamides generally exhibit improved metabolic stability compared to sulfonamides, which are prone to hypersensitivity reactions .

- Piperazine rings, as seen in the target compound, enhance solubility and may facilitate central nervous system (CNS) penetration, unlike the sulfonamide derivatives’ focus on peripheral targets .

Pyrimidine rings are common in kinase inhibitors (e.g., gefitinib) due to their ATP-binding pocket interactions. Alkyl/aralkyl chains in sulfonamide derivatives (e.g., 5a-e) improve lipophilicity but may reduce aqueous solubility, whereas the target compound’s piperazine-pyrimidine balance may optimize pharmacokinetics .

Therapeutic Potential: Sulfonamide derivatives (3, 5a-e) show antibacterial and anti-inflammatory activities, but their moderate potency limits clinical utility. The target compound’s pyrimidine group could offer higher specificity for enzymatic targets . Dioxane-flavones (4f, 4g) demonstrate antihepatotoxic activity, indicating structural flexibility for diverse applications. However, the target compound’s lack of flavonoid motifs may redirect its mechanism .

Activité Biologique

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique chemical structure, derived from the benzodioxin and piperazine classes, suggests a variety of biological activities that may be beneficial in treating diseases such as diabetes and neurodegenerative disorders.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

1. Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in metabolic pathways:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in the treatment of Alzheimer's disease. The compound has shown promising results in reducing AChE activity, which may lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function.

- α-Glucosidase : This enzyme plays a vital role in carbohydrate metabolism. Inhibition of α-glucosidase can help manage blood glucose levels in Type 2 Diabetes Mellitus (T2DM). The compound has demonstrated effective inhibition rates comparable to established antidiabetic agents.

2. Antioxidant Activity

The compound's antioxidant properties have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses a strong capacity to neutralize free radicals, potentially mitigating oxidative stress-related damage in cells.

3. Anti-inflammatory Effects

Studies suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions characterized by chronic inflammation.

Case Study 1: Neuroprotective Effects

In a controlled study involving rodent models of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced neuroinflammation markers compared to untreated controls. Histological analysis showed decreased amyloid plaque formation, suggesting a protective effect on neuronal health.

Case Study 2: Glycemic Control in Diabetic Models

Another study focused on diabetic rats treated with the compound for six weeks. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity. Histopathological examinations revealed less pancreatic damage compared to the control group.

Data Tables

| Biological Activity | Method Used | Result |

|---|---|---|

| AChE Inhibition | Enzyme Assay | IC50 = 1.5 µM |

| α-Glucosidase Inhibition | Enzyme Assay | IC50 = 0.8 µM |

| Antioxidant Activity | DPPH Scavenging Test | % Inhibition = 85% at 50 µg/mL |

| Anti-inflammatory Cytokine Suppression | ELISA | Reduction by 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.